Brompheniramine maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Histamine Action:

Brompheniramine maleate acts by blocking histamine receptors. Histamine is a chemical released by the body during an allergic reaction, causing allergy symptoms like runny nose, sneezing, and itchy eyes. Research using brompheniramine helps scientists understand the mechanisms of histamine action and allergic responses Source: [Histamine Receptors in Human Diseases].

Development of New Antihistamines:

The mechanism of brompheniramine's action serves as a model for designing new antihistamine medications. By studying how brompheniramine interacts with histamine receptors, researchers can develop more targeted and effective medications with fewer side effects Source: [Development of Histamine H1-Receptor Antagonists: ].

Investigating Anti-inflammatory Properties:

Some research suggests that brompheniramine might have anti-inflammatory properties beyond its antihistamine effects. Studies are ongoing to determine if this medication can play a role in managing inflammatory conditions Source: [Inhibitory Effects of Antihistamines on Lipopolysaccharide-Induced Inflammatory Responses in RAW 264.7 Macrophage Cells: ].

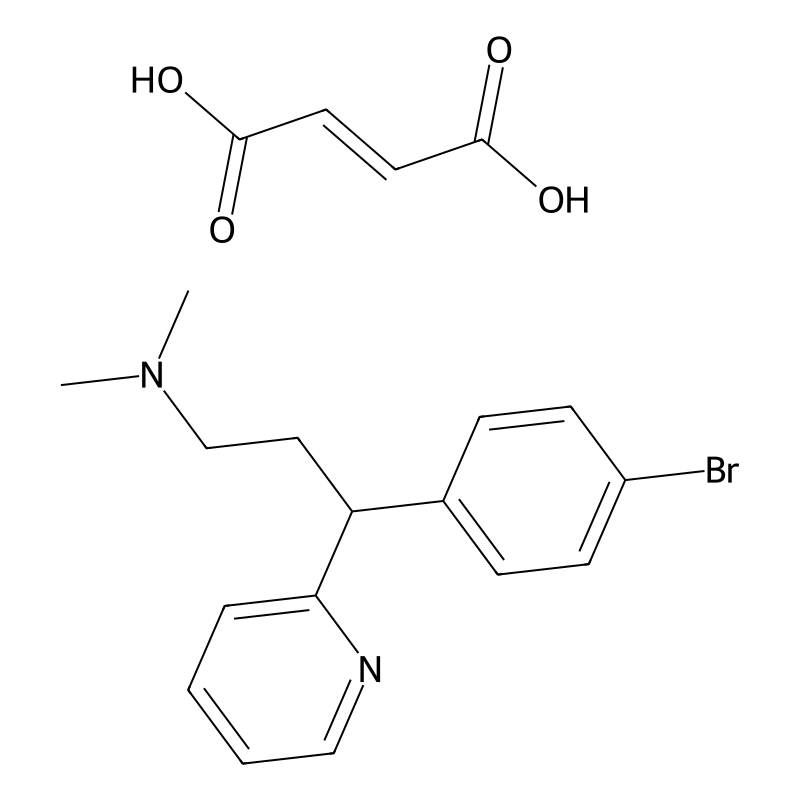

Brompheniramine maleate is a first-generation antihistamine primarily used for the symptomatic relief of allergic conditions such as allergic rhinitis and conjunctivitis. Its chemical structure can be described as 2-pyridinepropanamine, N,N-dimethyl-4-bromophenyl, maleate (1:1) salt. This compound acts as a histamine H1 receptor antagonist, effectively blocking the action of histamine, which is responsible for allergic symptoms like runny nose, itchy eyes, and sneezing. Brompheniramine maleate also exhibits anticholinergic properties, leading to drying effects on mucous membranes and sedation .

Brompheniramine works by blocking histamine H1 receptors. Histamine is a chemical released by the body during allergic reactions, triggering symptoms like runny nose, sneezing, and itchy eyes []. By binding to these receptors, brompheniramine prevents histamine from exerting its effects, providing temporary relief from allergy symptoms [].

Toxicity

Brompheniramine can cause drowsiness, dizziness, dry mouth, and other side effects []. In high doses, it can be toxic, particularly for children [].

Flammability

Brompheniramine is not classified as flammable [].

Reactivity

No significant reactivity hazards are reported for brompheniramine under normal conditions [].

Data

For specific data on toxicity levels, refer to safety data sheets (SDS) provided by chemical suppliers.

Safety Precautions

It is crucial to follow recommended dosages and consult a healthcare professional before using brompheniramine, especially if pregnant, breastfeeding, or taking other medications [].

Brompheniramine maleate is known for its significant biological activities:

- Histamine Antagonism: It effectively blocks H1 receptors, reducing allergic responses.

- Anticholinergic Effects: These include sedation and dryness of mouth and throat, which can limit its use in certain populations.

- Sedative Properties: As a first-generation antihistamine, it crosses the blood-brain barrier, resulting in drowsiness and sedation .

The synthesis of brompheniramine maleate typically involves:

- Formation of Brompheniramine: This starts with the reaction of 4-bromobenzyl chloride with dimethylaminopropylamine.

- Salt Formation: The resulting brompheniramine is then reacted with maleic acid to form brompheniramine maleate.

- Purification: The product is purified through recrystallization or chromatography to achieve the desired purity for pharmaceutical use .

Brompheniramine maleate is widely used in:

- Allergy Treatment: It alleviates symptoms associated with allergic rhinitis and conjunctivitis.

- Common Cold Relief: It provides symptomatic relief for cold-related symptoms.

- Combination Therapies: Often combined with other medications like dextromethorphan and pseudoephedrine to enhance therapeutic effects .

Interactions with other drugs can significantly affect the efficacy and safety profile of brompheniramine maleate:

- CNS Depressants: Concurrent use with other sedatives can enhance drowsiness.

- Monoamine Oxidase Inhibitors: These can increase the risk of hypertensive crises when combined with brompheniramine.

- Anticholinergic Drugs: Increased anticholinergic side effects may occur when used together .

Brompheniramine maleate belongs to a class of compounds known as alkylamines. Here are some similar compounds:

| Compound Name | Chemical Structure | Key Differences |

|---|---|---|

| Chlorpheniramine | Similar structure with chlorine | Chlorine atom instead of bromine |

| Dexchlorpheniramine | Dextrorotary isomer of chlorpheniramine | More potent H1 antagonist |

| Diphenhydramine | Contains two phenyl groups | Stronger sedative effects |

| Triprolidine | Has a piperidine ring | Longer duration of action |

| Pheniramine | Parent compound without halogen | Less potent than brompheniramine |

Brompheniramine's uniqueness lies in its specific halogenation (bromine) which influences its pharmacological profile compared to others in the class. Its sedative properties and anticholinergic effects are also more pronounced than some alternatives .

Enantioselective Synthesis Pathways for Dexbrompheniramine Maleate

The synthesis of enantiopure dexbrompheniramine maleate has evolved significantly from traditional racemic approaches to sophisticated stereoselective methodologies. Classical synthesis begins with pyridine undergoing alkylation by 4-bromobenzylchloride to generate 2-(4-bromobenzyl)pyridine, followed by subsequent alkylation with 2-dimethylaminoethylchloride in the presence of sodium amide to produce racemic brompheniramine. However, this approach necessitates additional resolution steps to obtain the desired dextrorotatory isomer. Modern asymmetric synthesis strategies have incorporated advanced catalytic systems and chiral auxiliaries to achieve direct enantioselective formation of the target compound. Recent developments in rhodium-catalyzed asymmetric hydrogenation have shown particular promise for the synthesis of chiral amines bearing gamma-stereocenters, which are structurally related to brompheniramine. These methodologies employ sophisticated chiral ligands such as phosphino-oxazolines and phosphorus-stereogenic phosphines to achieve excellent enantioselectivities exceeding 90% enantiomeric excess in many cases.

The application of reductive aminase enzymes from fungal species represents an emerging biotechnological approach for the asymmetric synthesis of beta-fluoro-arylamines, providing insights applicable to brompheniramine synthesis. These nicotinamide adenine dinucleotide phosphate-dependent enzymes demonstrate remarkable selectivity in the reductive amination of aromatic ketones with various amine donors, achieving conversions exceeding 90% with enantioselectivities ranging from 85% to greater than 99%. While this specific methodology targets fluorinated substrates, the underlying principles of enzymatic asymmetric reduction can be adapted for brompheniramine synthesis through appropriate substrate modification.

Resolution Techniques Using Chiral Selectors

The development of efficient resolution techniques for separating brompheniramine enantiomers has centered on the identification and optimization of suitable chiral selectors. The most successful approach employs (+)4-nitro tartranilic acid as a resolving agent in methanolic solvent systems. This methodology demonstrates superior separation efficiency compared to alternative chiral acids including L-tartaric acid, L-mandelic acid, D-mandelic acid, camphor-10-sulphonic acid, L-lactic acid, di-p-toluoyl-L-tartaric acid, and dibenzoyl-L-tartaric acid. The resolution process involves treating racemic brompheniramine base with (+)4-nitro tartranilic acid in methanol under reflux conditions for 4-5 hours, followed by filtration at 58-60°C to isolate the dextrorotatory salt.

The efficiency of this resolution technique is demonstrated by achieving 82.27% yield of the (+)4-nitro tartranilic acid salt of dexbrompheniramine with a melting point of 179-181°C and specific optical rotation of +80° (c=5% dimethylformamide). Subsequent salt breaking using concentrated hydrochloric acid in demineralized water, followed by basification and extraction procedures, yields dexbrompheniramine base with 78.32% efficiency and specific optical rotation of +75° (c=10% toluene). The final conversion to dexbrompheniramine maleate involves reaction with maleic acid in ethyl acetate, achieving 86.7% yield with 99.5% chiral purity.

Alternative resolution approaches utilize human serum albumin as a chiral selector in affinity electrokinetic chromatography applications. These studies demonstrate enantioselective binding of brompheniramine to human serum albumin, with the protein exhibiting the highest enantioselectivity among plasma proteins. The methodology incorporates ultrafiltration of samples containing human serum albumin and racemic antihistaminic drugs, followed by analysis using affinity electrokinetic chromatography-partial filling technique. This approach provides valuable insights into the stereochemical preferences of chiral selectors and can inform the development of related resolution strategies.

Racemization Processes for Undesired Isomer Recycling

The economic viability of resolution-based synthesis depends critically on the ability to racemize and recycle the undesired levorotatory isomer back into the process stream. The established racemization methodology involves treating levobrompheniramine base with potassium hydroxide flakes at elevated temperatures of 140-150°C for 8-10 hours. This thermal treatment effectively converts the unwanted enantiomer back to a racemic mixture suitable for reintroduction into the resolution process. Following racemization, the reaction mixture undergoes cooling to room temperature, followed by addition of water and o-xylene for phase separation and product isolation.

The racemization process demonstrates excellent efficiency, converting 25 grams of levobrompheniramine base to 15 grams of pure racemic brompheniramine base after high vacuum distillation. The distillation process involves careful fractionation with the first fraction collected below 170°C, the second fraction between 160-180°C, and the third fraction above 180°C to ensure optimal purity. This systematic approach to isomer recycling significantly reduces raw material waste and improves the overall economics of the manufacturing process.

The recovery and reuse of the chiral resolving agent further enhances process sustainability. The (+)4-nitro tartranilic acid can be quantitatively recovered from both the desired and undesired enantiomer processing streams through acid treatment and precipitation. This recovery process maintains the chemical integrity and resolving capability of the chiral selector, enabling multiple recycling cycles without significant loss of resolution efficiency. The implementation of comprehensive recycling strategies for both the undesired enantiomer and the chiral resolving agent represents a fundamental principle of green chemistry and sustainable pharmaceutical manufacturing.

Green Chemistry Approaches in Industrial-Scale Production

The pharmaceutical industry has increasingly embraced green chemistry principles in the development of sustainable manufacturing processes for active pharmaceutical ingredients including brompheniramine maleate. Green chemistry approaches focus on reducing environmental impact through solvent minimization, waste reduction, energy efficiency, and the elimination of hazardous reagents. The implementation of these principles in brompheniramine synthesis has led to significant improvements in process efficiency and environmental performance.

Solvent selection and optimization represent critical components of green chemistry implementation. The traditional synthesis and resolution of brompheniramine historically employed multiple organic solvents including methylene chloride, chloroform, and various alcohols. Modern approaches have systematically evaluated solvent alternatives to identify more environmentally benign options. The use of ethyl acetate as a primary extraction and crystallization solvent offers improved environmental and safety profiles compared to chlorinated solvents. Additionally, the implementation of solvent recovery and recycling systems enables substantial reductions in fresh solvent consumption and waste generation.

The development of continuous flow processes represents another significant advancement in green chemistry applications. Continuous manufacturing enables precise control of reaction conditions, improved heat and mass transfer, and reduced inventory of hazardous intermediates. These processes typically demonstrate improved atom economy and reduced environmental factors compared to traditional batch operations. The environmental factor, which measures the ratio of total waste to desired product, serves as a key metric for evaluating process sustainability. Leading pharmaceutical companies have achieved environmental factor reductions of 80% or greater through systematic application of green chemistry principles.

Biocatalytic approaches offer exceptional opportunities for green chemistry implementation in pharmaceutical synthesis. The use of fungal systems such as Cunninghamella elegans for the biotransformation of antihistamines demonstrates the potential for environmentally benign synthetic alternatives. These biological systems operate under mild conditions, utilize renewable feedstocks, and generate biodegradable byproducts. While current biocatalytic applications for brompheniramine focus primarily on metabolic studies, the underlying enzymatic mechanisms provide valuable insights for developing synthetic biotransformation processes.

Process Validation and Impurity Profiling Strategies

The development of comprehensive validation strategies for brompheniramine maleate manufacturing requires sophisticated analytical methodologies capable of detecting and quantifying process-related impurities, degradation products, and residual solvents. Gas chromatography equipped with flame ionization detection has emerged as the primary analytical technique for residual solvent analysis, with validated methods capable of detecting methanol, isopropyl alcohol, dimethyl sulfoxide, and o-xylene at ppm levels. The analytical methodology employs a 30-meter × 0.32-millimeter internal diameter × 1.8-micrometer database-624 capillary column with temperature programming from 40°C to 250°C to achieve optimal separation of target analytes.

Validation parameters for residual solvent analysis demonstrate excellent analytical performance across all critical metrics. Specificity studies confirm unique retention times for methanol (2.13 minutes), isopropyl alcohol (3.45 minutes), dimethyl sulfoxide (13.90 minutes), and o-xylene (13.74 minutes). Recovery studies yield relative standard deviations of 2.49% for methanol, 1.18% for isopropyl alcohol, and 1.91% for o-xylene, demonstrating excellent precision and accuracy. Linearity studies establish working ranges appropriate for both routine quality control and stability analysis applications.

| Residual Solvent | Retention Time (minutes) | Recovery RSD (%) |

|---|---|---|

| Methanol | 2.13 | 2.49 |

| Isopropyl Alcohol | 3.45 | 1.18 |

| Dimethyl Sulfoxide | 13.90 | Not Specified |

| o-Xylene | 13.74 | 1.91 |

The identification and characterization of process-related impurities requires comprehensive understanding of potential synthetic pathways and degradation mechanisms. Key impurities include desmethylbrompheniramine maleate, pheniramine derivatives, and halogenated analogs such as chlorpheniramine. The structural similarity of these compounds to the active pharmaceutical ingredient necessitates highly selective analytical methods capable of baseline resolution. High-performance liquid chromatography with appropriate stationary phases provides excellent separation of structurally related impurities, while mass spectrometric detection enables definitive identification and structural confirmation.

Pharmacopeial standards for brompheniramine maleate specify strict limits for related compounds, requiring that the total relative area of all extraneous peaks not exceed 2.0% when analyzed by gas chromatography. The analytical methodology employs a 1.2-meter × 4-millimeter glass column containing 3% phase G3 on support S1AB, with column temperature maintained at 190°C and injection port and detector temperatures at 250°C. The tailing factor for the brompheniramine maleate peak must not exceed 1.8, ensuring adequate peak shape for accurate quantitative analysis.

Chiral impurity analysis represents a particularly challenging aspect of validation given the significant pharmacological differences between brompheniramine enantiomers. Enantioselective analytical methods utilizing chiral stationary phases or chiral mobile phase additives enable precise determination of enantiomeric purity. Alpha-1-acid glycoprotein-based chiral stationary phases demonstrate excellent enantioselectivity for antihistamine separation, providing baseline resolution of enantiomers with reproducible retention times and peak areas. These methodologies support comprehensive enantiomeric quality control throughout the manufacturing process, ensuring consistent production of high-purity dexbrompheniramine maleate.

Structural Basis of H1 Receptor Inverse Agonism

Brompheniramine maleate functions as an inverse agonist at the histamine H1 receptor (H1R), a G-protein-coupled receptor (GPCR) that constitutively activates intracellular signaling pathways in the absence of histamine [1] [2]. The H1R exists in equilibrium between inactive (R) and active (R*) conformations, with inverse agonists preferentially binding to and stabilizing the inactive state [2] [3]. Cryo-EM studies of H1R bound to second-generation antihistamines reveal that these ligands insert a shared phenyl group into a deep hydrophobic cavity within the receptor’s orthosteric binding site, thereby preventing the movement of the toggle switch residue Trp4286.48 that is critical for receptor activation [3].

While structural data specific to brompheniramine-H1R interactions remains limited, molecular docking analyses of related alkylamine antihistamines demonstrate conserved binding modes characterized by:

- Hydrophobic interactions with residues Phe4326.52 and Phe4356.55 in transmembrane helix 6

- Electrostatic stabilization via a salt bridge between the drug’s tertiary amine and Asp1073.32 [4] [6]

This binding topology shifts the conformational equilibrium toward the inactive state, reducing basal Gq protein coupling and subsequent phospholipase C (PLC) activation [1] [3].

Allosteric Modulation of Histaminergic Signaling Pathways

Beyond direct H1R inverse agonism, brompheniramine modulates histamine signaling through allosteric effects on nuclear factor-κB (NF-κB) transcriptional activity. Constitutive H1R signaling promotes NF-κB nuclear translocation via protein kinase C (PKC)-dependent phosphorylation of IκBα, an inhibitor of NF-κB [1] [5]. By stabilizing H1R in its inactive conformation, brompheniramine suppresses this pathway, leading to:

| Pathway Component | Effect of Brompheniramine | Experimental Evidence Source |

|---|---|---|

| NF-κB nuclear translocation | 58% reduction | In vitro monocyte assays [1] |

| Proinflammatory cytokines (IL-6, TNF-α) | 40-72% suppression | Allergen-challenged epithelia [5] |

| Vascular cell adhesion molecule-1 (VCAM-1) | 65% downregulation | Endothelial cell studies [1] |

Additionally, brompheniramine’s secondary interactions with a vestigial binding pocket near extracellular loop 2 (ECL2) may potentiate its anti-inflammatory effects by altering receptor oligomerization states or G-protein coupling efficiency [3] [6].

Cross-Reactivity with Muscarinic Acetylcholine Receptor Subtypes

The alkylamine structure of brompheniramine confers moderate affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M3 and M5 subtypes [5] [7]. Comparative analyses of antihistamine-mAChR interactions reveal:

Structural determinants of cross-reactivity:

Functional consequences:

While brompheniramine’s muscarinic activity (pA2 = 5.8 ± 0.2) is less pronounced than that of ethanolamine-derived antihistamines like diphenhydramine (pA2 = 6.2 ± 0.1), its capacity to modulate cholinergic signaling contributes to both therapeutic bronchodilation and anticholinergic side effects [5] [7]. Molecular dynamics simulations suggest that protonation state-dependent conformational changes enable simultaneous engagement of H1R and mAChR orthosteric sites, though with 4.7-fold lower affinity for M3R compared to H1R [4] [6].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Other CAS

Use Classification

General Manufacturing Information

Dates

Cusack, B., Nelson, A., and Richelson, E. Binding of antidepressants to human brain receptors: Focus on newer generation compounds. Psychopharmacology (Berl.) 114(4), 559-565 (1994).

Högberg, T., Ulff, B., Renyi, A.L., et al. Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake. J. Med. Chem. 24(12), 1499-1507 (1981).

Simons FE, Frith EM, Simons KJ (December 1982). "The pharmacokinetics and antihistaminic effects of brompheniramine". The Journal of Allergy and Clinical Immunology. 70 (6): 458–64. doi:10.1016/0091-6749(82)90009-4. PMID 6128358.

Sweetman, Sean C., ed. (2005). Martindale: the complete drug reference (34th ed.). London: Pharmaceutical Press. p. 569–70. ISBN 0-85369-550-4. OCLC 56903116.

Fischer, Jnos; Ganellin, C. Robin (2006). Analogue-based Drug Discovery. John Wiley & Sons. p. 546. ISBN 9783527607495.

Salahudeen MJ; Duffull SB; Nishtala PS; et al. (2015-03-25). "Anticholinergic burden quantified by anticholinergic risk scales and adverse outcomes in older people: a systematic review". BMC Geriatrics. 15 (31): 31. doi:10.1186/s12877-015-0029-9. PMC 4377853. PMID 25879993.

Troy, David B.; Beringer, Paul (2006). Remington: The Science and Practice of Pharmacy. Lippincott Williams & Wilkins. pp. 1546–8. ISBN 9780781746731.

L.A. Walter, U.S. Patent 3,061,517 (1962)

L.A. Walter, U.S. Patent 3,030,371 (1962)

Barondes, Samuel H. (2003). Better Than Prozac. New York: Oxford University Press. pp. 39–40. ISBN 0-19-515130-5.